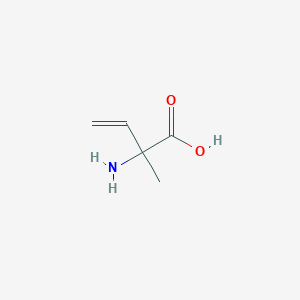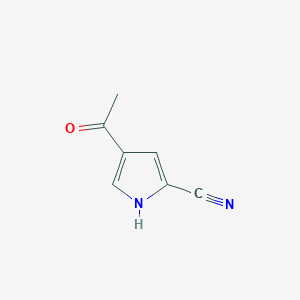
Acetamide, N-(1-naphthalenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(1-naphthalenylmethyl)-, also known as 1-Naphthylmethylacetamide, is a chemical compound that belongs to the class of organic compounds known as naphthylmethylamines. It is a white crystalline solid that is soluble in water, ethanol, and acetone. Acetamide, N-(1-naphthalenylmethyl)- has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Acetamide, N-(1-naphthalenylmethyl)- is not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This suggests that Acetamide, N-(1-naphthalenylmethyl)- may have potential as a treatment for neurological disorders.
Effets Biochimiques Et Physiologiques
Acetamide, N-(1-naphthalenylmethyl)- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamide, N-(1-naphthalenylmethyl)- has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. Additionally, it has been shown to have low toxicity, which makes it safe to use in lab experiments. However, one limitation of Acetamide, N-(1-naphthalenylmethyl)- is that it may not be suitable for use in certain types of experiments due to its specific properties.
Orientations Futures
There are several future directions for research on Acetamide, N-(1-naphthalenylmethyl)-. One potential area of research is the development of new drugs based on Acetamide, N-(1-naphthalenylmethyl)-. Another potential area of research is the study of its mechanism of action, which may help researchers better understand its potential applications. Additionally, further research is needed to explore the full range of biochemical and physiological effects of Acetamide, N-(1-naphthalenylmethyl)-.
Méthodes De Synthèse
Acetamide, N-(1-naphthalenylmethyl)- can be synthesized through a multi-step process. The synthesis starts with the reaction of 1-naphthaldehyde with methylamine to form N-(1-naphthalenylmethyl)methylamine. This intermediate is then reacted with acetyl chloride to form Acetamide, N-(1-naphthalenylmethyl)-.
Applications De Recherche Scientifique
Acetamide, N-(1-naphthalenylmethyl)- has been used in scientific research for various applications. One of the main areas of research has been in the development of new drugs. Acetamide, N-(1-naphthalenylmethyl)- has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
19351-91-8 |
|---|---|
Nom du produit |
Acetamide, N-(1-naphthalenylmethyl)- |
Formule moléculaire |
C13H13NO |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
N-(naphthalen-1-ylmethyl)acetamide |
InChI |
InChI=1S/C13H13NO/c1-10(15)14-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3,(H,14,15) |
Clé InChI |
SSOWOQCKTBJMET-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CC(=O)NCC1=CC=CC2=CC=CC=C21 |
Autres numéros CAS |
19351-91-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)
![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)




